9-Methyl-9,10-dihydroacridine
Overview
Description
9-Methyl-9,10-dihydroacridine is an organic compound belonging to the acridine family. It is characterized by a nitrogen-containing heterocyclic structure, which is a common feature in many biologically active molecules. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9,10-dihydroacridine typically involves the reduction of acridinium salts. One common method includes the reduction of 10-methylacridinium iodide using sodium methoxide in methanol or sodium ethoxide in ethanol . The reaction mixture is stirred at room temperature until a colorless solution is formed.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reduction reactions similar to those used in laboratory settings, with appropriate scaling and optimization for industrial efficiency.
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions to form acridone derivatives.
Reduction: The compound can be reduced further, although specific conditions and reagents for such reductions are less commonly reported.
Common Reagents and Conditions:
Oxidizing Agents: Manganese porphyrins, dioxygen.
Reducing Agents: Sodium methoxide, sodium ethoxide.
Solvents: Methanol, ethanol, benzonitrile.
Major Products:
Oxidation: 10-Methyl-(9,10H)-acridone.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
9-Methyl-9,10-dihydroacridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Methyl-9,10-dihydroacridine varies depending on its application:
Photocatalytic Reactions: In the presence of manganese porphyrins and dioxygen, the compound undergoes hydrogen-atom transfer, leading to the formation of a hydroperoxo complex and subsequent oxidation to acridone.
Antibacterial Activity: The compound promotes FtsZ polymerization and disrupts the formation of the Z-ring at the bacterial division site, leading to cell death.
Comparison with Similar Compounds
10-Methyl-9,10-dihydroacridine: Similar in structure but differs in the position of the methyl group.
9,9-Dimethyl-9,10-dihydroacridine: Contains an additional methyl group at the 9-position, affecting its chemical properties and applications.
Acridine: The parent compound without the methyl group, used widely in various chemical and biological studies.
Uniqueness: 9-Methyl-9,10-dihydroacridine is unique due to its specific substitution pattern, which influences its reactivity and applications. Its ability to undergo specific oxidation and substitution reactions makes it valuable in synthetic chemistry and materials science.
Properties
IUPAC Name |
9-methyl-9,10-dihydroacridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-10,15H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBQDIFAHYIUPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2NC3=CC=CC=C13 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572005 | |
Record name | 9-Methyl-9,10-dihydroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4217-52-1 | |
Record name | 9-Methyl-9,10-dihydroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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